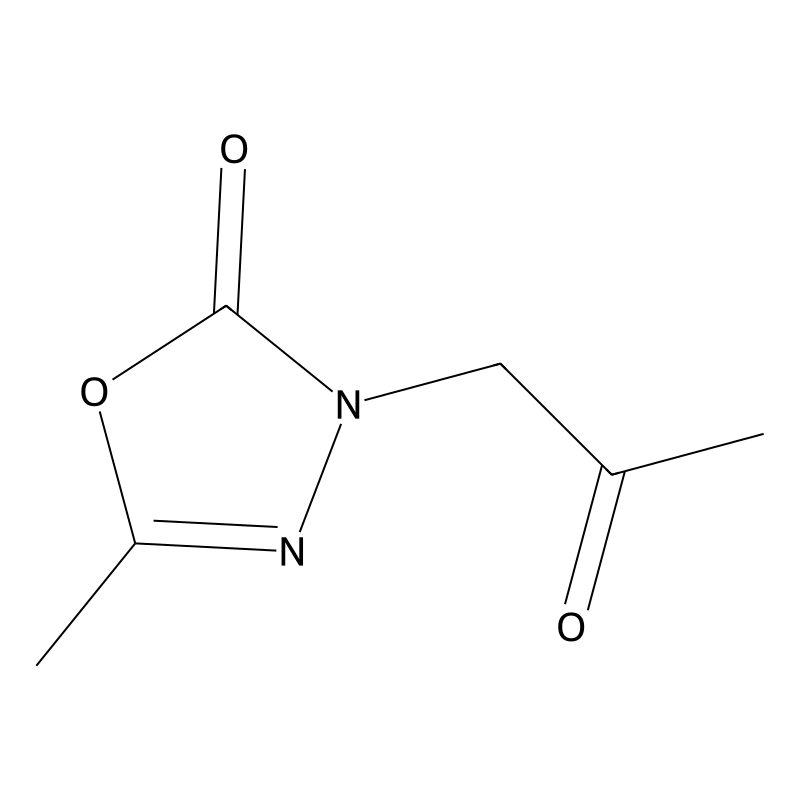5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound features a methyl group at the 5-position and a 2-oxopropyl group at the 3-position of the oxadiazole ring. Its molecular formula is C₇H₈N₂O₂, and it has gained attention due to its potential biological activities and applications in medicinal chemistry.
The synthesis of 5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one typically involves alkylation reactions. One common method includes the reaction of 1-chloropropan-2-one with an appropriate precursor to form the desired oxadiazole derivative. This process may involve several steps including cyclization and purification to obtain the final product in high yield . The compound can also participate in various chemical transformations due to its functional groups, making it a versatile intermediate in organic synthesis.
Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Specifically, 5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one has been studied for its potential as an inhibitor of urease, an enzyme that plays a role in various pathogenic processes . The biological activity is often attributed to the electron-withdrawing nature of the oxadiazole ring, which enhances its interaction with biological targets.
The synthesis of 5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one can be achieved through several methods:
- Alkylation Reaction: The compound can be synthesized by reacting a suitable oxadiazole precursor with 1-chloropropan-2-one under basic conditions. This method typically yields high purity and good yields.
- Cyclization: Another approach involves cyclizing hydrazides or amides with carbonyl compounds to form oxadiazoles. This method may require specific catalysts or conditions to promote the cyclization effectively .
These synthetic routes are essential for producing this compound for further research and application in pharmaceuticals.
5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one has potential applications in medicinal chemistry as a scaffold for developing new drugs. Its derivatives may serve as:
- Antimicrobial agents: Due to their ability to inhibit bacterial growth.
- Urease inhibitors: Targeting urease can be crucial in treating infections caused by urease-producing bacteria such as Helicobacter pylori.
- Anti-inflammatory drugs: Compounds with similar structures have shown promise in reducing inflammation.
The versatility of this compound allows it to be explored in various therapeutic areas.
Interaction studies involving 5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one often focus on its binding affinity to biological targets such as enzymes or receptors. Molecular docking studies have been utilized to predict how this compound interacts with urease and other relevant enzymes . These studies help elucidate the mechanism of action and guide the design of more potent derivatives.
Several compounds share structural similarities with 5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 5-Methyl-1,3,4-Oxadiazole | Contains a methyl group but lacks the ketone functionality | Primarily studied for antibacterial properties |
| 5-(4-Chlorophenyl)-1,3,4-Oxadiazol | Substituted phenyl group enhances biological activity | Exhibits stronger anti-inflammatory effects |
| 5-(Phenyl)-1,3,4-Oxadiazol | Simple phenyl substitution | Known for its antioxidant properties |
These compounds highlight the diversity within the oxadiazole family while emphasizing the unique structural features of 5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one that may contribute to its distinct biological activities.








